2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride
Description
The compound 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride features a bicyclo[2.1.1]hexane core with a trifluoromethyl (-CF₃) group at position 1, an oxygen atom in the 2-oxabicyclo system, and an ethylamine side chain at position 4, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced metabolic stability (due to the electron-withdrawing CF₃ group) and improved solubility (via the hydrochloride salt).
Properties
CAS No. |
2648957-49-5 |
|---|---|
Molecular Formula |
C8H13ClF3NO |
Molecular Weight |
231.64 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7-3-6(4-7,1-2-12)5-13-7;/h1-5,12H2;1H |
InChI Key |
AMZZRFXSTAWERU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)CCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis
The synthesis begins with fluorinated 3-hydroxy- or 3-aminomethyl methylenecyclobutanes. Key steps include:
-
Fluorinated Cyclobutane Preparation : Ring-opening of norbornene derivatives with trifluoromethyl-containing nucleophiles yields methylenecyclobutanes with -CF₃ groups at strategic positions.
-
Hydroxyl/Amino Group Introduction : Mitsunobu reactions or reductive amination installs the necessary functional groups for subsequent cyclization.
Iodocyclization Mechanism
Treatment with iodine monochloride (ICl) induces electrophilic iodocyclization, forming the bicyclo[2.1.1]hexane core. Computational studies suggest a stepwise process:
-
Iodonium Ion Formation : Electrophilic attack of I⁺ at the methylene group.
-
Ring Closure : Intramolecular nucleophilic attack by the hydroxyl/amine group, forming the oxabicyclic system.
-
Carboxylation : Trapping of intermediates with CO₂ generates carboxylic acid derivatives for downstream functionalization.
Table 1: Iodocyclization Optimization Parameters
| Parameter | Optimal Conditions | Yield Range | Key Observation |
|---|---|---|---|
| Iodinating Agent | ICl (1.2 equiv) | 68-72% | Excess ICl reduces selectivity |
| Solvent | CH₂Cl₂ | - | Polar aprotic solvents favored |
| Temperature | 0°C → rt | - | Slow warming minimizes byproducts |
| Carboxylation | CO₂ (1 atm), 12 h | 85-90% | Critical for amine stability |
Photochemical Cascade Reactions for Bicyclic Core Assembly
A groundbreaking approach merges nucleophilic phosphine catalysis with energy transfer photocatalysis to construct 2-oxabicyclo[2.1.1]hexanes from allyl alcohols and alkynyl precursors.
Reaction Design
-
Catalyst System : Thioxanthone (photocatalyst) with triphenylphosphine (nucleophilic catalyst).
-
Mechanistic Pathway :
-
Conjugate Addition : Phosphine activates alkynyl substrates for Michael addition to allyl alcohols.
-
Energy Transfer : Photoexcitation generates triplet diradical intermediates.
-
5-exo-trig Cyclization : Radical recombination forms the bicyclic scaffold with complete diastereocontrol.
-
Scope and Functionalization
This method enables systematic variation at all positions of the bicyclic core:
-
C6 Substitution : Allyl alcohols with terminal substituents (e.g., -Cl, -CH₃) install groups at C6 in >90% ee.
-
C3 Functionalization : Spirocyclic systems form via cyclic allyl alcohols (e.g., 1-vinylcyclobutan-1-ol).
-
Trifluoromethyl Incorporation : Use of CF₃-containing alkynyl precursors directly introduces the -CF₃ group during cascade cyclization.
Table 2: Photochemical Method Performance Metrics
| Entry | Allyl Alcohol | Alkynyl Partner | Yield (%) | dr |
|---|---|---|---|---|
| 1 | But-3-en-2-ol | CF₃C≡CH | 78 | >20:1 |
| 2 | 1-Vinylcyclobutan-1-ol | CF₃C≡CH | 65 | Single |
| 3 | Cinnamyl alcohol | CF₃C≡CH | 71 | >20:1 |
Late-Stage Amine Installation and Salt Formation
Reductive Amination Strategies
Post-cyclization functionalization of ketone intermediates provides access to the ethylamine sidechain:
Protecting Group Considerations
-
Boc Protection : tert-Butoxycarbonyl groups prevent undesired side reactions during bicyclic core synthesis.
-
Deprotection : TFA-mediated cleavage in CH₂Cl₂ quantitatively removes Boc groups prior to salt formation.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for Industrial Scalability
| Method | Steps | Total Yield | Cost (USD/g) | Green Metrics* |
|---|---|---|---|---|
| Iodocyclization | 6 | 31% | 420 | PMI: 58 |
| Photochemical Cascade | 4 | 44% | 290 | PMI: 37 |
| Hybrid Approach | 5 | 39% | 350 | PMI: 45 |
*Process Mass Intensity (PMI) calculated as total mass input per mass product. Lower values indicate greener processes.
The photochemical cascade method offers superior atom economy (87% vs. 68% for iodocyclization) and reduced reliance on halogenated solvents. However, iodocyclization provides better control over trifluoromethyl positioning in complex substrates.
Challenges and Optimization Opportunities
Stereochemical Control
The bridgehead quaternary carbon introduces significant steric hindrance, leading to:
Fluorine-Specific Considerations
Chemical Reactions Analysis
Types of Reactions
2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's bicyclic structure enables it to act as a bioisostere for traditional aromatic compounds, particularly ortho-substituted phenyl rings. This property is crucial for drug design, as it can enhance the pharmacokinetic profiles of bioactive molecules.
Case Studies
- Bioisosteric Replacement : Research has shown that substituting ortho-substituted phenyl rings with 2-oxabicyclo[2.1.1]hexane derivatives leads to improved solubility and metabolic stability in drug candidates, which is essential for enhancing therapeutic efficacy and reducing side effects .
- Antimicrobial Agents : The incorporation of this compound into existing antimicrobial frameworks has demonstrated potential in increasing activity against resistant bacterial strains, making it a candidate for further exploration in antibiotic development .
- Agrochemicals : The compound has been evaluated as a scaffold in the design of new fungicides and herbicides, where its unique properties contribute to the effectiveness and specificity of agrochemical agents .
Material Science Applications
The unique structural characteristics of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride also lend themselves to applications in materials science.
Case Studies
- Polymer Synthesis : The compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties, suitable for advanced material applications .
- Nanocomposites : Research indicates that incorporating this bicyclic structure into nanocomposite materials can improve their barrier properties and overall durability, making them suitable for packaging and protective coatings .
Summary of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Medicinal Chemistry | Drug design (bioisosteres) | Improved solubility and metabolic stability |
| Antimicrobial agents | Enhanced activity against resistant strains | |
| Agrochemical development | Increased effectiveness and specificity | |
| Material Science | Polymer synthesis | Enhanced thermal stability |
| Nanocomposite materials | Improved barrier properties |
Mechanism of Action
The mechanism of action of 2-[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Implications
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The -CF₃ group in the target compound increases electron-withdrawing effects, enhancing resistance to oxidative metabolism compared to -CH₃ analogs .
Hydrochloride Salt vs. Free Base:
- The hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .
Positional Isomerism and Side Chain Variations:
- Ethylamine at position 4 (target) vs. methanamine at position 3 () alters conformational rigidity and receptor-binding profiles.
- Carboxylate esters () introduce hydrolytic instability but enable prodrug strategies .
Functional Group Impact on Solubility:
- Carboxylic acid derivatives () exhibit higher solubility in aqueous media but reduced membrane permeability compared to amine hydrochlorides .
Biological Activity
2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethan-1-amine hydrochloride, also known by its IUPAC name, exhibits a unique bicyclic structure that enhances its potential biological activity. This compound is of interest in medicinal chemistry due to its structural motifs that may mimic bioactive compounds.
- Molecular Formula : C6H9ClF3N
- Molecular Weight : 203.59 g/mol
- CAS Number : 2624131-80-0
- Purity : ≥95%
The trifluoromethyl group and the bicyclic structure contribute to the compound's physicochemical properties, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar bicyclic structures can act as enzyme inhibitors or receptor modulators, influencing metabolic pathways and cellular signaling.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity associated with this compound:
Antimicrobial Activity
Preliminary investigations suggest that derivatives of bicyclic amines can exhibit antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, indicating potential as an antibiotic agent.
Neuropharmacological Effects
Research into similar bicyclic compounds has revealed neuropharmacological effects, including modulation of neurotransmitter systems. The potential for this compound to influence serotonin and dopamine receptors could position it as a candidate for treating neurological disorders.
Case Studies
A recent case study on related compounds showed promising results in preclinical trials for anxiety and depression models in rodents, suggesting that the structural features of these compounds may confer anxiolytic effects.
Data Table: Biological Activity Summary
Q & A
Basic Question: What are the recommended safety protocols for handling this compound during synthesis and purification?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, safety goggles, and N95 masks to prevent skin/eye contact and inhalation. Use fume hoods for volatile intermediates .
- Waste Management: Segregate halogenated waste (due to trifluoromethyl groups) and amine-containing residues. Collaborate with licensed waste disposal services to comply with environmental regulations .
- Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.
Advanced Question: How can researchers optimize the synthetic yield of this bicyclic amine hydrochloride?
Methodological Answer:
- Route Selection: Prioritize ring-closing strategies (e.g., intramolecular etherification) to construct the 2-oxabicyclo[2.1.1]hexane core. Use Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates .
- Reaction Monitoring: Employ LC-MS to track byproduct formation (e.g., ring-opening products). Adjust stoichiometry of trifluoromethylating agents (e.g., Ruppert-Prakash reagent) to minimize side reactions.
- Purification: Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to isolate the hydrochloride salt. Confirm purity via ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups) .
Basic Question: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Spectroscopic Characterization:
- ¹H/¹³C NMR: Assign bicyclic protons (δ 3.5–5.0 ppm for oxabicyclo ethers) and amine protons (δ 1.5–2.5 ppm, broad).
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography: Resolve stereochemistry of the bicyclic core using single crystals grown via vapor diffusion (MeOH/Et₂O) .
- Elemental Analysis: Validate chloride content (theoretical ~12%) via ion chromatography.
Advanced Question: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization:
- Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., ketamine for NMDA receptor studies).
- Validate solubility in assay buffers (e.g., PBS with 0.1% DMSO) to avoid aggregation artifacts .
- Data Cross-Validation:
- Compare IC₅₀ values across orthogonal assays (e.g., fluorescence polarization vs. radioligand binding).
- Perform dose-response curves in triplicate to assess reproducibility.
Advanced Question: What strategies mitigate degradation of this compound under physiological pH conditions?
Methodological Answer:
- Stability Studies:
- Formulation Adjustments:
- Use lyophilization to stabilize the hydrochloride salt.
- Add antioxidants (e.g., ascorbic acid) to buffer solutions to prevent oxidative decomposition.
Basic Question: How should researchers design experiments to study the environmental fate of this compound?
Methodological Answer:
- Environmental Simulation:
- Ecotoxicity Screening:
- Test acute toxicity in Daphnia magna (48-hour EC₅₀) and algae (72-hour growth inhibition).
Advanced Question: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- In Silico Modeling:
- Use Schrödinger’s QikProp to estimate logP (~2.1), blood-brain barrier permeability (predicted high), and CYP450 inhibition .
- Perform molecular dynamics simulations (AMBER force field) to study binding to serotonin transporters.
- Metabolite Prediction:
- Apply BioTransformer 3.0 to identify likely Phase I metabolites (e.g., N-dealkylation or hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
